![molecular formula C13H13Cl2N3O2S B4764975 N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4764975.png)
N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}acetamide
Description
Synthesis Analysis
The synthesis of N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}acetamide derivatives involves carbodiimide condensation catalysis, a convenient and fast method. This process utilizes 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole for the condensation reaction. The synthesized compounds are identified through IR, 1H NMR, elemental analyses, and the intermediate compound 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine is confirmed by single-crystal X-ray diffraction (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds, such as those with difluoromethyl and halophenyl substituents, reveals a near "V" shape with significant intermolecular interactions. These interactions include hydrogen bonds and π interactions, which generate 3-D arrays in the crystal structure. Such structural details highlight the compound's potential for forming stable molecular assemblies (Boechat et al., 2011).
Chemical Reactions and Properties
The reactions involved in the synthesis of these compounds include stepwise alkylation and acylation. For instance, the reaction of 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole with piperidine demonstrates the compound's reactivity, leading to derivatives with specific chemical properties. These reactions are essential for understanding the compound's behavior in various chemical environments (Ismailova et al., 2014).
Physical Properties Analysis
The crystalline structure and physical properties, such as orientation angles and intermolecular interactions, provide insights into the compound's stability and reactivity. For example, the orientation of the chlorophenyl ring with respect to the thiazole ring in acetamide derivatives affects the molecule's overall physical properties and potential applications (Saravanan et al., 2016).
Chemical Properties Analysis
The compound's chemical properties, including its synthesis pathway, reactivity, and interaction with other molecules, are crucial for its potential applications. Detailed chemical property analysis involves understanding the compound's behavior in reactions and its interaction potential, which is essential for designing new derivatives with desired functionalities (Wang et al., 2010).
properties
IUPAC Name |
N-[5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2S/c1-8(19)16-13-18-17-12(21-13)3-2-6-20-11-5-4-9(14)7-10(11)15/h4-5,7H,2-3,6H2,1H3,(H,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGNGWGSIXXWQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)CCCOC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2Z)-5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2(3H)-ylidene]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.